molecular formula C16H17F3O3 B12318922 2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid

2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B12318922
M. Wt: 314.30 g/mol
InChI Key: LDUOFKAZKGAMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRANS-2-[2-OXO-2-(2-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with the molecular formula C16H17F3O3. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of TRANS-2-[2-OXO-2-(2-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves multiple steps. One common method includes the reaction of cyclohexanone with 2-(2-trifluoromethylphenyl)acetic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Scientific Research Applications

TRANS-2-[2-OXO-2-(2-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it effective in various biochemical pathways. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other cyclohexane carboxylic acids with different substituents. What sets TRANS-2-[2-OXO-2-(2-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID apart is its trifluoromethyl group, which imparts unique chemical and physical properties. This makes it more reactive and versatile compared to its analogs .

Biological Activity

2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid, also known as CIS-3-[2-OXO-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a trifluoromethyl group and a cyclohexane backbone, suggests various biological activities that merit detailed investigation.

  • Molecular Formula : C16H17F3O3
  • Molecular Weight : 314.3 g/mol
  • CAS Number : 735275-40-8

Biological Activity Overview

The biological activity of the compound has been explored primarily in the context of its anti-inflammatory, antibacterial, and potential anticancer properties. The presence of the trifluoromethyl group is known to enhance biological activity due to its electron-withdrawing properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The IC50 values for related compounds range from 19.45 μM to 42.1 μM against COX enzymes, indicating moderate potency compared to standard anti-inflammatory drugs such as Diclofenac .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. In vitro studies suggest that compounds with similar structural motifs demonstrate broad-spectrum antibacterial activity. For example, derivatives with a phenyl ring have shown improved activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 50 μg/mL for certain analogs .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Cyclohexane Backbone : Provides structural stability and influences the binding affinity to biological targets.
  • Carboxylic Acid Functionality : Plays a crucial role in the interaction with active sites of enzymes and receptors.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX enzymes (IC50 values: 19.45 - 42.1 μM)
AntibacterialBroad-spectrum activity (MIC = 50 μg/mL against M. smegmatis)
AnticancerPotential cytotoxic effects in cancer cell lines (specific data pending)Ongoing research

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Inhibition of Bacterial Growth : A study demonstrated that a derivative of this compound significantly inhibited the growth of resistant bacterial strains, showcasing its potential as an antibiotic agent.
  • Anti-inflammatory Mechanism : Research involving RAW264.7 macrophages showed that treatment with similar carboxylic acid derivatives led to reduced levels of pro-inflammatory cytokines, suggesting a mechanism through which these compounds exert their effects .

Properties

IUPAC Name

2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3O3/c17-16(18,19)13-8-4-3-7-12(13)14(20)9-10-5-1-2-6-11(10)15(21)22/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUOFKAZKGAMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.